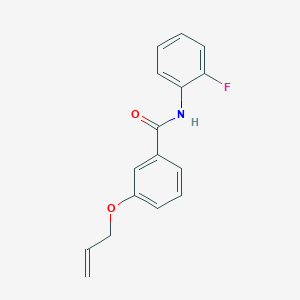

3-(allyloxy)-N-(2-fluorophenyl)benzamide

Description

3-(Allyloxy)-N-(2-fluorophenyl)benzamide is a benzamide derivative characterized by an allyloxy group at the 3-position of the benzamide core and a 2-fluorophenyl substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and material science applications due to their structural versatility and tunable electronic properties.

Synthetic routes for analogous benzamides often involve coupling reactions between substituted benzoic acids and anilines, followed by purification via column chromatography . Spectral characterization typically includes ¹H-NMR, ¹³C-NMR, IR, and HRMS to confirm structural integrity .

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h2-9,11H,1,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAQHQXRERONDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(2-Fluorophenyl)benzamide Derivatives with Heterocyclic Moieties

Compound 13g (3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide) shares the N-(2-fluorophenyl)benzamide core but incorporates a quinoline-linked oxadiazole group. This modification increases molecular complexity and likely enhances biological activity, as oxadiazoles are known for their electron-withdrawing effects and role in drug design. Key differences include:

- Melting Point : 240–242°C for 13g vs. unrecorded for the target compound .

- Bioactivity : Oxadiazole-containing derivatives are often evaluated for enzyme inhibition (e.g., glucosidase) or antimicrobial activity, whereas the allyloxy group in the target compound may prioritize synthetic versatility .

Fluorine Positional Isomers

- Fluorine’s role in enhancing bioavailability and metabolic stability is well-documented in medicinal chemistry .

- 3-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide : Replacement of fluorine with chlorine and a trifluoromethyl group increases lipophilicity, impacting solubility and membrane permeability .

Physicochemical Properties

Notes:

- The allyloxy group in the target compound may lower melting points compared to rigid heterocyclic analogs like 13g .

- Chlorine or trifluoromethyl substitutions increase molecular weight and hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.